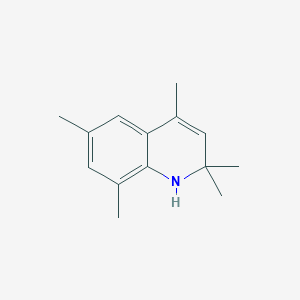

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6,8-pentamethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOHMXWCUSMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

[1][2][3][4]

Executive Summary

This compound is a lipophilic, heterocyclic amine belonging to the dihydroquinoline family.[1] Structurally related to the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), this pentamethyl analog incorporates two additional methyl groups on the benzene ring (positions 6 and 8). These substitutions enhance its lipophilicity and alter its steric profile, making it a compound of interest in G-quadruplex (G4) DNA stabilization studies and as a specialized hindered amine antioxidant for rubber and polymeric materials.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

The following table consolidates the core identification parameters for the compound.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1024208-85-2 (Depositor-supplied) |

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 201.31 g/mol |

| Core Structure | 1,2-Dihydroquinoline backbone |

| Substituents | Methyl groups at positions 2, 2, 4, 6, and 8 |

| Physical State | Viscous oil or low-melting solid (analog-dependent) |

| Solubility | Soluble in organic solvents (Chloroform, DMSO, Acetone); Insoluble in water |

Structural Representation

The molecule consists of a fused benzene and dihydropyridine ring. The gem-dimethyl group at C2 and the vinyl methyl at C4 are characteristic of acetone-anil condensations, while the C6 and C8 methyls originate from the specific aniline precursor (2,4-xylidine).

Figure 1: Structural decomposition of this compound highlighting the origin of substituents.

Synthesis & Manufacturing Methodology

The synthesis of this compound follows a modified Skraup or Combes-type condensation , specifically involving the reaction of 2,4-dimethylaniline (2,4-xylidine) with acetone .

Reaction Protocol

Reagents:

-

Precursor A: 2,4-Dimethylaniline (1.0 eq)[2]

-

Precursor B: Acetone (Excess, typically solvent and reagent)

-

Catalyst: Iodine (I₂) or Magnesium Sulfate (MgSO₄) / Iodine system.

-

Conditions: Reflux (approx. 60-80°C) for 12–24 hours.

Mechanism:

-

Schiff Base Formation: Condensation of aniline amine with acetone to form an imine (anil).

-

Aldol-type Condensation: A second molecule of acetone condenses with the intermediate.

-

Cyclization: Intramolecular electrocyclic ring closure followed by dehydration yields the 1,2-dihydroquinoline ring.

Experimental Workflow

The following diagram outlines the laboratory-scale synthesis workflow validated in medicinal chemistry literature.

Figure 2: Step-by-step synthesis workflow for the production of the target compound from 2,4-xylidine.

Analytical Characterization

Validating the structure requires High-Field Nuclear Magnetic Resonance (NMR). Based on the structural analog data (tetramethyl-1,2-dihydroquinoline), the expected spectral features for the pentamethyl derivative are detailed below.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration |

| C-2 | Methyl (Gem-dimethyl) | 1.20 – 1.30 | Singlet (s) | 6H |

| C-4 | Vinyl Methyl | 1.95 – 2.05 | Doublet (d, J≈1.5 Hz) | 3H |

| C-6 | Aromatic Methyl | 2.15 – 2.25 | Singlet (s) | 3H |

| C-8 | Aromatic Methyl | 2.20 – 2.30 | Singlet (s) | 3H |

| N-H | Amine | 3.50 – 4.00 | Broad Singlet (br s) | 1H |

| C-3 | Vinyl Proton | 5.30 – 5.40 | Multiplet/Doublet | 1H |

| C-5, C-7 | Aromatic Protons | 6.70 – 7.00 | Singlets (meta-coupling) | 2H |

Interpretation:

-

The presence of two distinct aromatic methyl singlets confirms the retention of the 2,4-xylidine substitution pattern.

-

The gem-dimethyl singlet at ~1.26 ppm is diagnostic of the 2,2-disubstituted dihydroquinoline ring formed from acetone.

-

The vinyl proton at ~5.3 ppm confirms the "dihydro" unsaturation state (as opposed to fully aromatic quinoline or tetrahydroquinoline).

Applications & Research Significance

A. Pharmaceutical Research (G-Quadruplex Ligands)

Recent medicinal chemistry studies have identified this compound as a scaffold for G-quadruplex (G4) DNA binding .

-

Mechanism: The planar, hydrophobic nature of the quinoline core allows for π-π stacking interactions with the G-tetrads of DNA.

-

Significance: Stabilization of G4 structures in oncogene promoters (e.g., c-MYC) can inhibit gene expression, offering a potential pathway for anti-cancer drug development.

B. Polymer Stabilization

Similar to its homolog TMQ (2,2,4-trimethyl-1,2-dihydroquinoline), this compound functions as an aminic antioxidant .

-

Radical Scavenging: The secondary amine (N-H) donates a hydrogen atom to peroxy radicals (ROO•), neutralizing them and preventing polymer chain degradation.

-

Steric Hindrance: The additional methyl groups at positions 6 and 8 increase steric hindrance, potentially altering the antioxidant's volatility and solubility profile in rubber matrices.

References

-

PubChem. (n.d.). 2,2,4,6,8-pentamethyl-1H-quinoline (CID 4712449). National Library of Medicine. Retrieved from [Link]

-

Andersson, J., et al. (2024). Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry. (Describes the synthesis and characterization of compound 14c, the pentamethyl derivative). Retrieved from [Link]

An In-Depth Technical Guide to the Antioxidant Mechanisms of Polymethylated 1,2-Dihydroquinolines

Abstract

Polymethylated 1,2-dihydroquinolines represent a significant class of heterocyclic compounds recognized for their potent antioxidant properties. This technical guide provides a comprehensive exploration of the core antioxidant mechanisms of these molecules, with a particular focus on the structural archetype of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (PMDQ). While direct literature on PMDQ is sparse, this document synthesizes findings from closely related and extensively studied analogues, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), to elucidate the foundational principles of their radical-scavenging activities. We will delve into the mechanistic pathways, including hydrogen atom transfer and electron transfer, and provide detailed experimental protocols for the evaluation of their antioxidant efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of antioxidants.

Introduction: The Significance of Dihydroquinolines as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury.

The 1,2-dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including notable antioxidant effects.[1][2] The strategic methylation of the dihydroquinoline ring, as exemplified by this compound, is hypothesized to enhance antioxidant capacity through steric and electronic effects. The methyl groups can increase the electron-donating nature of the aromatic ring and sterically hinder pro-oxidant interactions, thereby augmenting the molecule's ability to scavenge free radicals.

Core Antioxidant Mechanisms

The primary antioxidant action of polymethylated 1,2-dihydroquinolines is attributed to their ability to function as chain-breaking antioxidants. This is primarily achieved through the donation of a hydrogen atom from the secondary amine group (N-H) to a free radical, thus neutralizing it and terminating the radical chain reaction.

Hydrogen Atom Transfer (HAT)

The lability of the N-H bond in the dihydroquinoline ring is central to the HAT mechanism. The donation of a hydrogen atom to a radical species (R•) results in the formation of a stable quinolin-1-yl radical. The stability of this resulting radical is a key determinant of the antioxidant's efficacy. The unpaired electron can be delocalized over the aromatic system, and the steric hindrance provided by the multiple methyl groups further protects the radical center from engaging in subsequent pro-oxidant reactions.[3]

Caption: Hydrogen Atom Transfer (HAT) mechanism of PMDQ.

Single Electron Transfer (SET)

In addition to HAT, polymethylated 1,2-dihydroquinolines can also exhibit antioxidant activity through a Single Electron Transfer (SET) mechanism. In this pathway, the dihydroquinoline molecule donates an electron to a radical species, forming a radical cation. This mechanism is particularly relevant in polar solvents.

Caption: Single Electron Transfer (SET) mechanism of PMDQ.

In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of dihydroquinoline derivatives. These assays are based on different chemical principles and provide a comprehensive profile of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for evaluating free radical scavenging activity.[4][5] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the PMDQ solution.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis:

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of PMDQ.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless.

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add varying concentrations of the PMDQ solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the PMDQ solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O.

-

Quantitative Data Summary

| Compound | Assay | IC50 / Activity | Reference |

| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) | DPPH | ~25 µg/mL | [5] |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH | ~10 µM | [7] |

| MTDQ-DA | Superoxide Scavenging | k = 4.10⁸ dm³ mol⁻¹ s⁻¹ | [8][9] |

Structure-Activity Relationships

The antioxidant activity of polymethylated 1,2-dihydroquinolines is significantly influenced by the nature and position of substituents on the quinoline ring.

-

Electron-Donating Groups: The presence of electron-donating groups, such as methyl and hydroxyl groups, on the aromatic ring generally enhances antioxidant activity by increasing the electron density on the nitrogen atom and stabilizing the resulting radical cation.[10]

-

Steric Hindrance: Methyl groups at the 2-position provide steric hindrance, which can protect the N-H bond from abstraction by larger radicals and also stabilize the resulting quinolin-1-yl radical.[3]

Conclusion and Future Directions

Polymethylated 1,2-dihydroquinolines, as a class of compounds, exhibit significant antioxidant potential primarily through hydrogen atom transfer and single electron transfer mechanisms. Their efficacy can be readily evaluated using a battery of in vitro assays, including DPPH, ABTS, and FRAP. The structure-activity relationships highlight the importance of substitution patterns in modulating their antioxidant capacity.

Future research should focus on the synthesis and direct evaluation of this compound to confirm the hypothesized enhancements in antioxidant activity conferred by its specific methylation pattern. Further investigations into its performance in cellular and in vivo models of oxidative stress are warranted to fully elucidate its therapeutic potential.

References

-

YU LIU, QINGYU GAO, LIANXIN LIU, & SHUTING LI. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

-

Patel, R. P., & Patel, K. D. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS Omega. [Link]

-

González-Aspajo, G., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

-

Kryl'skii, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals. [Link]

-

de Oliveira, G. M., et al. (2020). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. Letters in Drug Design & Discovery. [Link]

-

Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. [Link]

-

Blázovics, A., et al. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications. [Link]

-

Blázovics, A., et al. (1989). In Vztro Scavenger Effect of Dihydroquinoline Type Derivatives in Different Free Radical Generating Systems. Free Radical Research Communications. [Link]

-

González-Aspajo, G., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

-

Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology. [Link]

-

Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. ResearchGate. [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]

-

Bär, V., et al. (1977). Biopharmacological Investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a Radical Binding Antioxidant of Secondary Amine Type. Neoplasma. [Link]

-

G-Biosciences. (n.d.). DMPD Assay. G-Biosciences. [Link]

-

Kryl'skii, D. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie. [Link]

-

Kryl'skii, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. [Link]

Sources

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2,4,6-Tetramethyl-1,2-dihydroquinoline | 1810-78-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Gas chromatography protocols for detecting dihydroquinoline impurities

An Application Note and Protocol for the Gas Chromatographic Analysis of Dihydroquinoline Impurities

Introduction: The Criticality of Impurity Profiling

Quinolines and their partially saturated analogs, dihydroquinolines, represent a core structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] They are fundamental building blocks in medicinal chemistry, contributing to treatments for a wide range of diseases. The synthesis of the target Active Pharmaceutical Ingredient (API) can, however, generate structurally similar impurities, including various dihydroquinoline isomers, which may arise from incomplete reactions or side reactions.

The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any potential risks are characterized and controlled.[3]

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a powerful and highly sensitive analytical technique for separating and quantifying volatile and semi-volatile impurities.[2][4] However, the inherent chemical properties of dihydroquinolines—specifically their polarity due to the secondary amine group—present unique analytical challenges. Direct analysis can often lead to poor chromatographic performance, such as asymmetric peak shapes (tailing), which compromises resolution and the accuracy of quantification.[5][6]

This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust protocols for the detection and quantification of dihydroquinoline impurities. It explains the rationale behind method selection, provides step-by-step experimental procedures, and offers guidance on method validation and troubleshooting to ensure the generation of reliable and defensible analytical data.

Rationale for Method Development

A successful GC method for dihydroquinoline impurities hinges on overcoming their inherent polarity. The secondary amine's active hydrogen is prone to interacting with active sites within the GC system (e.g., the inlet liner and the column stationary phase), causing peak tailing and poor reproducibility.[6][7] Therefore, a strategic approach to method development is essential.

Core Analytical Strategies

-

Direct Liquid Injection with Derivatization: This is the primary strategy for analyzing the dihydroquinoline impurities themselves. Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[5][8] Silylation, which replaces the active amine hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective and common technique that significantly improves peak shape and analytical sensitivity.[5][7]

-

Static Headspace Gas Chromatography (HS-GC): While the dihydroquinoline impurities are typically semi-volatile, the manufacturing process of an API often involves various organic solvents. HS-GC is the ideal technique for identifying and quantifying these highly volatile residual solvents, which are also considered impurities under regulatory guidelines like USP <467>.[9][10][11] This method analyzes the vapor phase in equilibrium with the sample, avoiding the injection of non-volatile matrix components.[12][13]

Column and Detector Selection

-

Column Stationary Phase: The choice of the GC column is critical. The principle of "like dissolves like" is a good starting point.[14] For the polar dihydroquinoline derivatives, a mid-polarity to polar stationary phase is often recommended. A column containing cyanopropylphenyl groups or a polyethylene glycol (WAX) phase can provide excellent selectivity.[14][15][16] A widely used and robust alternative for general method development is a 5% diphenyl / 95% dimethylpolysiloxane column.[17][18]

-

Detector:

-

Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent quantitation over a wide linear range. It is robust and suitable for routine quality control.[11]

-

Mass Spectrometer (MS): Provides high-specificity data, enabling positive identification of impurities based on their mass spectra and fragmentation patterns. It is invaluable for method development, impurity identification, and peak purity analysis.[4][18][19] A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity and selectivity for nitrogen-containing compounds.[20]

-

Visualization: Analytical Method Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate GC technique for impurity analysis.

Caption: General schematic of the silylation derivatization process.

Materials and Reagents

-

GC-MS System: Gas chromatograph with a mass selective detector.

-

Autosampler Vials: 2 mL glass vials with PTFE-lined caps.

-

Solvent: Anhydrous grade pyridine, acetonitrile, or other suitable aprotic solvent.

-

Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst. [5]* Internal Standard (IS): A compound structurally similar to the analytes but not present in the sample (e.g., deuterated analog or a stable isomer like tetralin).

-

Reference Standards: Certified reference standards of the target dihydroquinoline impurities and the main API.

-

Heating Block or Oven: Capable of maintaining 70-80°C.

Step-by-Step Protocol

-

Standard Preparation:

-

Prepare a stock solution of each dihydroquinoline impurity and the internal standard in the chosen solvent (e.g., 1000 µg/mL).

-

Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities (e.g., 0.1 to 10 µg/mL).

-

Spike each calibration standard with the internal standard at a constant concentration.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the API sample into a clean autosampler vial.

-

Add 1.0 mL of the solvent containing the internal standard at the same concentration used for the calibration standards.

-

Vortex briefly to dissolve the sample. If the API has low solubility, sonication may be used, but care should be taken to avoid degradation. [9]

-

-

Derivatization Procedure: [5] * To each standard and sample vial, add 100 µL of BSTFA + 1% TMCS.

-

Immediately cap the vials tightly to prevent moisture ingress.

-

Vortex gently for 10 seconds.

-

Heat the vials in a heating block at 75°C for 45 minutes.

-

Allow the vials to cool to room temperature before placing them in the autosampler tray.

-

-

GC-MS Instrumental Parameters:

-

The following table provides a starting point for method development. Parameters must be optimized for the specific impurities and instrument used.

-

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, mid-polarity column suitable for a wide range of semi-volatile compounds. [18] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good efficiency and is inert. |

| Injector | Split/Splitless | |

| - Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes. |

| - Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace impurity analysis. |

| - Splitless Time | 1.0 min | |

| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | A general-purpose ramp to separate compounds based on boiling points. [18]Must be optimized. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS source. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |

| MS Acquisition | Scan Mode (e.g., 40-450 amu) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used to identify unknowns, while SIM mode provides higher sensitivity for target analytes. |

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. [21][22][23]It is a regulatory requirement and ensures the integrity of analytical results. [24]

Validation Parameters and Experimental Design

| Parameter | Purpose | Experimental Protocol |

| Specificity | To ensure the method accurately measures the analyte without interference from other components (e.g., API, other impurities, matrix). [25] | Analyze blank solvent, a placebo (if applicable), a solution of the API, and the API spiked with all known impurities. Confirm that all peaks are baseline resolved. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. [21] | Analyze a series of at least five concentrations spanning the expected range (e.g., LOQ to 150% of the specification limit). Plot response vs. concentration and determine the correlation coefficient (r) or coefficient of determination (R²). |

| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking the API sample with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the percent recovery. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Analyze six independent sample preparations at 100% of the specification limit on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set. |

| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | Determine based on the signal-to-noise ratio. Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. [12] |

| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | Make small, deliberate changes to method parameters (e.g., oven ramp rate ±2°C/min, flow rate ±0.1 mL/min, injector temp ±5°C) and assess the impact on resolution and quantification. |

Typical Acceptance Criteria

| Parameter | Acceptance Criterion |

| Specificity | Peaks are baseline resolved (Resolution > 1.5). |

| Linearity | Correlation coefficient (r) ≥ 0.999. [24] |

| Accuracy | Recovery typically within 80-120% for impurity analysis. [24] |

| Precision | RSD ≤ 15% for impurities at the limit of quantification. [24] |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Troubleshooting Common GC Issues

A systematic approach is key to resolving common chromatographic problems. [26][27]

| Symptom | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Peak Tailing | - Active sites in the inlet liner or column. - Incomplete derivatization. - Column contamination/degradation. | - Deactivate or replace the inlet liner. - Optimize derivatization conditions (time, temp, reagent amount). - Trim the first 10-30 cm from the front of the column. [27] |

| Baseline Drift/Noise | - Column bleed at high temperatures. - Contaminated carrier gas or detector. - System leak. | - Condition the column properly. [28] - Replace gas purification traps; clean the detector. [29] - Perform a leak check on all fittings. [30] |

| Shifting Retention Times | - Fluctuation in carrier gas flow rate or pressure. - Inconsistent oven temperature profile. - Column aging. | - Check gas cylinder pressure and regulator function; verify flow rate. [27][30] - Confirm oven temperature accuracy. - Replace the column if performance has degraded significantly. [27] |

| Ghost Peaks / Carryover | - Contamination in the injector port or syringe. - High-boiling residues from previous injections. | - Replace the inlet liner and septum. [29] - Run solvent blanks between sample sequences. - Clean the autosampler syringe and use appropriate wash solvents. |

Conclusion

The successful analysis of dihydroquinoline impurities by gas chromatography is readily achievable with a well-designed analytical strategy. For semi-volatile impurities, chemical derivatization, particularly silylation, is a critical step to ensure symmetrical peak shapes and reliable quantification. A thorough method validation following ICH guidelines is mandatory to demonstrate that the method is fit for its purpose in a regulated environment. By combining robust protocols with a systematic approach to troubleshooting, analytical scientists can confidently provide high-quality data essential for ensuring the safety and quality of pharmaceutical products.

References

-

Dong, M. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Klemm, W. A., et al. (1971). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Journal of Chromatographic Science, 9(1), 43-48. Retrieved from [Link]

-

Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

-

FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Analytical Instrument Management. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

-

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

-

de Oliveira, A. P., et al. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences, 48(2). Retrieved from [Link]

-

Mason Technology. (2025, December 17). Common Gas Chromatography Problems | Master the Basics. Retrieved from [Link]

-

Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

-

Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

-

Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Scharlab S.L. Retrieved from [Link]

-

Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). GC Derivatization. Retrieved from [Link]

-

Keim, H., et al. (2002). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry, 50(21), 5803-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

-

IOP Publishing. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75. Retrieved from [Link]

-

LinkedIn. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

-

University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 22). Ultimate Guide to Gas Chromatography Columns. Retrieved from [Link]

-

MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

-

Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

-

Research Square. (2022, November 7). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

-

Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]

Sources

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. sepscience.com [sepscience.com]

- 11. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. scielo.br [scielo.br]

- 13. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]

- 14. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]

- 15. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 16. chromtech.com [chromtech.com]

- 17. madison-proceedings.com [madison-proceedings.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Method for determining nitrogenous heterocycle compounds in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. database.ich.org [database.ich.org]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 24. environics.com [environics.com]

- 25. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 28. Common Gas Chromatography Problems | Master the Basics [masontechnology.ie]

- 29. aimanalytical.com [aimanalytical.com]

- 30. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes & Protocols: High-Efficiency Extraction of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline from Polymer Matrices

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline, a potent antioxidant, from various polymer matrices. As a substituted quinoline derivative, this compound is utilized to prevent thermo-oxidative degradation in materials such as polyolefins and elastomers. Accurate quantification of this additive is critical for quality control, regulatory compliance, and understanding degradation kinetics. This document details the theoretical underpinnings and practical execution of several advanced extraction methodologies, including Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE), and traditional Solvent Extraction, providing researchers and drug development professionals with the necessary tools to develop robust, validated analytical methods.

Introduction: The Role and Challenge of Quinoline-Based Antioxidants

This compound belongs to the class of aminic antioxidants, which are highly effective at inhibiting degradation in polymers by scavenging free radicals generated during thermal or oxidative stress. It is structurally similar to the widely used polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), known for its excellent protective effects in natural and synthetic rubbers.[1][2][3] The relatively high molecular weight and low volatility of these quinoline derivatives ensure their longevity within the polymer, minimizing diffusive loss and providing sustained protection, particularly in high-temperature applications.[1]

However, the very properties that make it an effective stabilizer—its size and low volatility—present a significant analytical challenge. Efficiently extracting the analyte from the complex, often cross-linked, three-dimensional polymer network is the most critical step for accurate analysis. The choice of extraction technique is paramount and depends on the polymer matrix, the required extraction efficiency, laboratory throughput needs, and available instrumentation.

This guide explores the causality behind various extraction strategies, moving from the foundational principles of solubility and diffusion to detailed, step-by-step protocols for practical implementation.

Foundational Principles: The Science of Extraction

The extraction of an additive from a polymer is fundamentally a mass transfer process governed by two key physicochemical principles: solubility and diffusion .

-

Solubility: The process relies on selecting a solvent that readily dissolves the target analyte (the antioxidant) while having minimal effect on the polymer matrix itself. This principle is elegantly described by Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] A solvent with HSP values closely matching those of the analyte will be an effective solvent. Conversely, a large difference between the HSP of the solvent and the polymer ensures the matrix remains largely undissolved.[4]

-

Diffusion: The movement of the antioxidant from the bulk of the polymer to the solvent interface is governed by Fick's laws of diffusion.[6] The diffusion coefficient (D) is influenced by several factors:

-

Analyte Size: Smaller molecules diffuse faster. Bulky additives like pentamethyl-dihydroquinoline will have lower diffusion rates.[6]

-

Polymer Morphology: The extraction is faster from amorphous regions than from crystalline regions. The cross-link density in elastomers (like EPDM rubber) significantly impedes additive mobility.[7][8]

-

Temperature: Increasing the temperature enhances polymer chain mobility and increases the diffusion coefficient, accelerating extraction.[9]

-

Modern extraction techniques are designed to manipulate these factors to maximize recovery in the shortest possible time.

Strategic Selection of Extraction Methodology

The optimal extraction strategy is a balance of efficiency, speed, solvent consumption, and automation. A logical workflow for selecting the appropriate method is presented below.

Caption: Decision workflow for selecting an extraction method.

Detailed Extraction Protocols

Critical First Step: Sample Preparation

For all protocols, proper sample preparation is non-negotiable. The extraction of additives is a diffusion-limited process, making the surface area of the polymer a critical parameter.[10][11]

-

Cryogenic Grinding: Chill polymer samples (pellets, films, or sections of finished articles) in liquid nitrogen until brittle.

-

Milling: Grind the chilled sample in a freezer mill or a similar grinder to a fine powder or small granules (ideally <1 mm).[12]

-

Sieving (Optional): Sieve the ground material to ensure a consistent particle size for improved reproducibility.

-

Drying: Ensure the sample is free of moisture by drying under vacuum.

Protocol 1: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

-

Principle: This technique uses solvents at elevated temperatures and pressures, which dramatically increases extraction efficiency.[9][13] The high temperature enhances analyte solubility and diffusion rates, while the pressure keeps the solvent in a liquid state above its boiling point, enabling safe and rapid operation.[9] This method is highly reproducible, automated, and uses significantly less solvent than traditional methods.[14]

-

Instrumentation:

-

Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™)

-

Extraction cells (e.g., 10 or 22 mL)

-

Collection vials

-

Cellulose or glass fiber filters

-

-

Reagents:

-

For Polyolefins (PE, PP): 95:5 (v/v) Isopropanol (IPA) / Cyclohexane. Rationale: IPA is a good solvent for many antioxidants but a poor solvent for the polymer. Cyclohexane acts as a swelling agent, expanding the polymer matrix to facilitate solvent penetration and analyte diffusion.[13]

-

For Elastomers (EPDM, NBR): Acetone or Dichloromethane (DCM). Rationale: These solvents have a good balance of polarity to extract aminic antioxidants and the ability to swell the cross-linked rubber network.

-

Dispersing agent: Diatomaceous earth or clean sand.

-

-

Step-by-Step Methodology:

-

Place a filter at the bottom of the extraction cell.

-

Weigh accurately approximately 0.5 - 1.0 g of the cryo-milled polymer sample.

-

Mix the sample with 2-3 g of diatomaceous earth or sand. Rationale: This prevents the polymer particles from agglomerating when heated, ensuring consistent solvent contact.[13]

-

Load the mixture into the extraction cell and place another filter on top.

-

Load the cell into the PLE system.

-

Set the extraction parameters according to the table below.

-

Collect the extract in a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 10 mL) of a suitable solvent for HPLC analysis (e.g., Acetonitrile).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[13]

-

-

Workflow Diagram (PLE):

Caption: Pressurized Liquid Extraction (PLE) workflow.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

-

Principle: This method employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local heating and pressure, disrupting the polymer surface and enhancing solvent penetration and mass transfer.[15] UAE is significantly faster than traditional maceration or Soxhlet extraction.[16]

-

Instrumentation:

-

Ultrasonic bath or probe sonicator

-

Conical flasks or sealed vials

-

Shaker (optional)

-

-

Reagents:

-

For Polyolefins (PE, PP): Isopropanol (IPA)

-

For Elastomers (EPDM, NBR): Acetone or Tetrahydrofuran (THF)

-

-

Step-by-Step Methodology:

-

Accurately weigh 1.0 - 2.0 g of the cryo-milled polymer into a 50 mL conical flask.

-

Add 20 mL of the selected extraction solvent.

-

Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or slightly above the solvent level in the flask.

-

Sonicate for 30-60 minutes. Maintain a controlled temperature (e.g., 40-60°C) as excessive heat can degrade some analytes.[8]

-

After sonication, allow the polymer to settle.

-

Carefully decant the supernatant (extract) into a separate container.

-

Repeat the extraction (steps 2-6) on the polymer residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the collected supernatants.

-

Proceed with solvent evaporation, reconstitution, and filtration as described in Protocol 1 (steps 8-10).

-

-

Workflow Diagram (UAE):

Caption: Ultrasonic-Assisted Extraction (UAE) workflow.

Protocol 3: Conventional Solvent Extraction (Reflux/Soxhlet)

-

Principle: This is a classical and robust method, often cited in standard methodologies like ASTM D7210.[17][18] In reflux extraction, the polymer is heated in a solvent. In Soxhlet extraction, the sample is continuously washed with freshly distilled hot solvent, which provides a highly efficient, though slow, extraction.[19] While time and solvent-intensive, these methods require minimal specialized equipment.

-

Instrumentation:

-

Soxhlet extraction apparatus or round-bottom flask with a reflux condenser

-

Heating mantle

-

Cellulose extraction thimbles (for Soxhlet)

-

-

Reagents:

-

For Polyolefins (PE, PP): Cyclohexane or Isooctane

-

For Elastomers (EPDM, NBR): Acetone

-

-

Step-by-Step Methodology (Soxhlet):

-

Accurately weigh 2.0 - 5.0 g of the cryo-milled polymer into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add 150-200 mL of the selected solvent and a few boiling chips to the distillation flask.

-

Assemble the Soxhlet apparatus and connect the condenser to a chilled water supply.

-

Heat the flask using a heating mantle to maintain a steady reflux.

-

Allow the extraction to proceed for at least 6-8 hours. The process is complete after observing at least 12-15 siphon cycles.

-

After extraction, allow the apparatus to cool completely.

-

Transfer the extract from the distillation flask to a suitable container.

-

Proceed with solvent evaporation, reconstitution, and filtration as described in Protocol 1 (steps 8-10).

-

Data Presentation: Comparison of Methodologies

The choice of method involves trade-offs between speed, solvent usage, and capital cost. The following table summarizes typical performance characteristics for the extraction of a bulky antioxidant from a polyolefin matrix.

| Parameter | Pressurized Liquid Extraction (PLE) | Ultrasonic-Assisted Extraction (UAE) | Conventional Soxhlet |

| Extraction Time/Sample | 15 - 25 minutes | 30 - 60 minutes | 6 - 24 hours[14] |

| Solvent Volume/Sample | 30 - 50 mL[14] | 60 - 100 mL | 150 - 250 mL[14] |

| Typical Temperature | 100 - 140 °C | 40 - 60 °C | Solvent Boiling Point |

| Automation Level | High (fully automated) | Low (manual) | Low (manual) |

| Relative Efficiency | Very High[14] | High[16][19] | High (but slow) |

| Key Advantage | Speed, Low Solvent, Reproducibility | Rapid, Simple Setup | Low Capital Cost, Robust |

Post-Extraction Analysis: Quantification by HPLC-UV

Once extracted, this compound is typically quantified using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

-

Principle: The reconstituted extract is injected into the HPLC system. The components are separated on a non-polar stationary phase (like a C18 column) with a polar mobile phase. The quinoline structure contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[13][20]

-

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (often with 0.1% acid like formic or acetic acid to improve peak shape). A typical starting point is 80:20 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Dihydroquinoline derivatives typically show strong absorbance around 230-280 nm. The optimal wavelength should be determined by analyzing a standard solution.

-

Quantification: External standard calibration. A calibration curve is generated by injecting known concentrations of a this compound reference standard.

-

Conclusion and Best Practices

The successful extraction of this compound from polymer matrices is achievable through several well-established techniques.

-

For high-throughput QC environments, Pressurized Liquid Extraction (PLE) is the superior method due to its speed, automation, and low solvent consumption.

-

For rapid method development or laboratories without access to PLE, Ultrasonic-Assisted Extraction (UAE) offers a significant time-saving advantage over conventional methods.

-

Conventional Solvent Extraction (Soxhlet) remains a valid, low-cost, and exhaustive method, particularly when validating results from newer techniques, and is enshrined in standards like ASTM D7210.

Regardless of the method chosen, meticulous sample preparation (cryogenic grinding) is the most critical factor for achieving accurate and reproducible results. All protocols must be validated for the specific polymer matrix and analyte concentration range to ensure they meet the rigorous standards of both industrial research and regulatory scrutiny.

References

-

ASTM D7210-21, Standard Practice for Extraction of Additives in Polyolefin Plastics, ASTM International, West Conshohocken, PA, 2021,

-

ASTM D7210, Standard Practice for Extraction of Additives in Polyolefin Plastics, [Link]

-

ASTM D7210-21 - Standard Practice for Extraction of Additives in Polyolefin Plastics, [Link]

-

ASTM D 7210 - 2021 - DIN Media, [Link]

-

Standard Practice for Extraction of Additives in Polyolefin Plastics ASTM D7210 - SIS, [Link]

-

Hansen Solubility Parameters, [Link]

-

Microwave extraction of plastic products according to ASTM D7210, Berghof Products + Instruments GmbH, [Link]

-

Khalil, et al. "Comparative study of polyphenolic compound extraction from empty palm fruit bunches and sugarcane pulp." PMC, 2022, [Link]

-

Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ]) and calculated HSP [MPa 1/2 ] values of the pure solvents used. - ResearchGate, [Link]

-

Azmir, et al. "Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds." PMC, 2013, [Link]

-

Hansen solubility parameters - Stenutz, [Link]

-

Rubber additive migration: diffusion of antioxidants & waxes - YouTube, [Link]

-

Diffusion in polymers dependence on crosslink density. Eyring approach to mechanism, [Link]

-

The comparison of UAE with maceration and Soxhlet extraction. - ResearchGate, [Link]

-

Marcus, Y. "Some Advances in Supercritical Fluid Extraction for Fuels, Bio-Materials and Purification." MDPI, 2019, [Link]

-

Evaluation of Extracts Obtained from FruitWastes Using Different Methods, [Link]

-

Hansen Solubility Parameters Values List | PDF | Science & Mathematics - Scribd, [Link]

-

Optimization of parameters for the supercritical fluid extraction in the determination of N-nitrosamines in rubbers - PubMed, [Link]

-

Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer, [Link]

-

Anti-aging effect of TMQ on EPDM for Various Cure Systems - ResearchGate, [Link]

- CN111039863A - Preparation method of rubber antioxidant TMQ - Google P

-

Hansen, Charles M. "Hansen solubility parameters: a user's handbook." CRC press, 2000, [Link]

-

Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - MDPI, [Link]

-

A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation - PMC, [Link]

-

Anti-aging effect of TMQ on EPDM for Various Cure Systems - DergiPark, [Link]

-

New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - MDPI, [Link]

-

Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC, [Link]

-

New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - RSC Publishing, [Link]

-

Biochar and Natural Antioxidants as Components of Eco-Friendly Elastomer Composites, [Link]

-

Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations: Research Article, [Link]

-

Some Synergistic Effects of Antioxidants in Natural Rubber | Request PDF - ResearchGate, [Link]

-

Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products - SciSpace, [Link]

-

HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing, [Link]

-

Dihydroquinoline (TMQ) and Alkyl Derivative of P- Phenylene Diamine (6PPD) a, [Link]

-

Ultrasound-Assisted Pressurized Fluid Extraction of Antioxidant and Anticancer Molecules from a Mangaba, Cambuí and Red Propolis Blend - MDPI, [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. lcms.cz [lcms.cz]

- 15. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. D7210 Standard Practice for Extraction of Additives in Polyolefin Plastics [store.astm.org]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. Comparative study of polyphenolic compound extraction from empty palm fruit bunches and sugarcane pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jopir.in [jopir.in]

Dosage and formulation of pentamethyl-dihydroquinoline antioxidants in elastomers

Executive Summary

This guide details the formulation, dosage optimization, and validation protocols for Pentamethyl-dihydroquinoline (PMDHQ) , a high-performance member of the dihydroquinoline class of antioxidants.[1] While standard 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) oligomers are the industry workhorse for thermal protection, the pentamethyl variant (specifically 2,2,4,6,7-pentamethyl-1,2-dihydroquinoline and its homologues) offers distinct advantages in lipophilicity and radical stabilization efficiency due to increased electron-donating methyl substitution on the quinoline ring.[1]

This note is designed for researchers requiring superior thermal-oxidative stability in Nitrile Butadiene Rubber (NBR) , Ethylene Propylene Diene Monomer (EPDM) , and high-performance Natural Rubber (NR) formulations.[1]

Chemical Profile & Mechanism of Action

The Structural Advantage

Unlike standard TMQ, which relies on a complex mixture of oligomers, PMDHQ is often utilized in specific high-grade fractions.[1] The additional methyl groups at the 6 and 7 positions of the benzene ring provide two critical functions:

-

Electronic Activation: They increase the electron density of the amine nitrogen, lowering the bond dissociation energy (BDE) of the N-H bond, thereby accelerating hydrogen donation to peroxy radicals (

). -

Solubility Enhancement: The increased aliphatic character improves compatibility with non-polar elastomer matrices (EPDM, NR), reducing the risk of "blooming" (surface crystallization) compared to lower-molecular-weight quinolines.[1]

Radical Scavenging Pathway

PMDHQ functions as a primary (chain-breaking) antioxidant and a secondary (preventive) antioxidant via the formation of stable nitroxyl radicals.

Figure 1: Mechanism of PMDHQ stabilization.[1] The cycle highlights the regeneration capability (Denisov Cycle) typical of hindered amines/quinolines, providing long-term protection.

Formulation & Dosage Strategy

The optimal dosage of PMDHQ is non-linear; "more" is not always "better" due to the pro-oxidant effects of amines at high concentrations.

Dosage Guidelines by Elastomer Type

| Elastomer | Target Application | PMDHQ Dosage (phr)* | Synergist (Recommended) | Critical Constraints |

| NBR (Nitrile) | Oil Seals, O-rings | 1.0 – 2.0 | Zinc 2-mercaptobenzimidazole (ZMMBI) | Solubility decreases as ACN content increases.[1] |

| EPDM | Auto Weatherstripping | 0.5 – 1.5 | Hindered Phenol (e.g., AO-1010) | PMDHQ may slightly discolor; avoid in white profiles.[1] |

| NR (Natural) | Heavy Duty Tires | 1.5 – 3.0 | 6PPD (Anti-ozonant) | High dosage required for reversion resistance.[1] |

| CR (Neoprene) | Belts/Hoses | 1.0 – 2.0 | Octylated Diphenylamine (ODPA) | Excellent HCl scavenging support.[1] |

*phr = parts per hundred rubber[2]

Synergistic Systems

PMDHQ should rarely be used alone.[1]

-

Heat Resistance Synergy: Combine PMDHQ (1.5 phr) + ZMMBI (1.0 phr) .[1] The imidazole regenerates the quinoline radical, extending service life significantly.

-

Flex-Fatigue Synergy: Combine PMDHQ (1.0 phr) + 6PPD (1.5 phr) . 6PPD handles dynamic stress/ozone, while PMDHQ handles static thermal load.[1]

Experimental Protocols

Protocol A: High-Shear Incorporation (Dispersion)

Objective: To ensure molecular-level dispersion of PMDHQ without degrading the polymer matrix.[1]

-

Equipment: Internal Mixer (Banbury/Brabender) or Two-Roll Mill.

-

Masterbatch Phase:

-

Add Elastomer and masticate for 60s.[1]

-

Add PMDHQ before Carbon Black/Fillers.[1] This allows the antioxidant to bind to the polymer matrix before the filler surface area absorbs it.

-

Temperature Limit: Maintain mix temperature < 130°C to prevent premature volatilization or oxidation of the additive during mixing.

-

-

Verification: Press a thin film (approx. 100 microns). Examine under an optical microscope (100x). Presence of agglomerates >10µm indicates poor dispersion; increase mixing time or temperature slightly.[1]

Protocol B: Accelerated Heat Aging (Modified ASTM D573)

Objective: Quantify the efficiency of PMDHQ against thermal degradation.

-

Sample Prep: Cut Type C dumbbells (ASTM D412) from cured sheets.

-

Measurement (T0): Measure Tensile Strength, Elongation at Break, and Modulus (100%) prior to aging.

-

Aging Conditions:

-

Measurement (Tx): Allow samples to rest for 16-96 hours at 23°C. Retest physical properties.

-

Calculation:

Acceptance Criteria:

Protocol C: Migration and Staining Test (ASTM D925 Method B)

Objective: Confirm that PMDHQ does not migrate to the surface (bloom) or stain contact materials.

-

Sandwich Assembly: Place a white lacquer-coated metal panel against the PMDHQ-cured rubber slab.[1]

-

Exposure: Compress under 1 psi load and expose to UV light (Sunlamp) for 48 hours @ 50°C.

-

Evaluation: Remove rubber.[1] Inspect the white panel for yellow/brown discoloration.[1]

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating PMDHQ efficacy in elastomer compounds.[1]

References

-

ASTM International. (2019).[1] ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven.[1] ASTM International.[1] [Link]

-

Datta, R. N. (2002).[1] Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra.[1] (Contextual grounding on antioxidant interference with cure systems).

-

Ignatz-Hoover, F. (2014).[1] Antidegradants: Chemistry and Applications. In Rubber Compounding: Chemistry and Applications (2nd Ed.).[1] CRC Press.[1] (Authoritative source on Dihydroquinoline mechanisms).

-

Liu, Y., & Gao, Q. (2012).[1] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link] (Mechanistic comparison of TMQ variants).

Disclaimer: This protocol is for R&D purposes. PMDHQ is a staining antioxidant and is generally not suitable for medical devices contacting mucosa or drug pathways (ISO 10993 constraints).[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Dihydroquinoline Production

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolines. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges in this process: catalyst deactivation. By understanding the root causes of catalyst deactivation and implementing targeted solutions, you can enhance your reaction efficiency, improve product yield, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My dihydroquinoline synthesis has stalled or the reaction rate has significantly decreased. What are the likely causes?

A decreased reaction rate is a primary indicator of catalyst deactivation. The most common causes can be broadly categorized into poisoning, fouling, thermal degradation (sintering), and mechanical loss. In the context of dihydroquinoline synthesis, particularly from aniline and acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), fouling and poisoning are frequent culprits.

-

Fouling: The condensation reaction between aniline and acetone is known to be complex, producing not only the desired dihydroquinoline but also a variety of oligomers (dimers, trimers, tetramers) and other side-products.[1][2] These higher molecular weight species can deposit on the catalyst surface, blocking active sites and pores, a process known as fouling or coking.[1][3]

-

Poisoning: Impurities present in your starting materials (aniline and acetone) or solvents can strongly adsorb to the catalyst's active sites, rendering them inactive.[4] Common poisons for hydrogenation catalysts like palladium and nickel include sulfur and nitrogen-containing compounds.[4]

-

Thermal Degradation (Sintering): If the reaction is conducted at excessively high temperatures, the metal nanoparticles on the catalyst support can agglomerate.[5] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

-

Mechanical Attrition: In slurry reactors, vigorous stirring can cause physical breakdown of the catalyst support, leading to the formation of fines and a loss of active material.

Q2: What specific impurities in my aniline or acetone should I be concerned about?

The purity of your starting materials is critical for maintaining catalyst activity.

-

Aniline: Industrial-grade aniline can contain traces of sulfur compounds (like thiophene), nitrobenzene, and other nitrogen-containing heterocycles. Sulfur is a notorious poison for palladium and nickel catalysts.[4] Nitrobenzene, if not fully reduced to aniline, can also interact with the catalyst surface.

-

Acetone: Acetone produced via the cumene process may contain impurities such as aliphatic aldehydes, olefins, and other carbonyl compounds like diacetone alcohol and mesityl oxide.[6] Aldehydes can undergo side reactions, leading to the formation of byproducts that may foul the catalyst. Phenol is another potential impurity from this process.[6]

Q3: I observe a color change in my reaction mixture and the catalyst appears clumped. What does this indicate?

A change in the catalyst's appearance, such as turning black and clumping, often suggests severe deactivation.

-

Palladium Catalysts (e.g., Pd/C): The formation of a black precipitate, often referred to as "palladium black," indicates the agglomeration of palladium nanoparticles that have detached from the support or sintered.[7] This is a form of thermal and/or chemical degradation.

-

Fouling: The catalyst particles may become encapsulated by the oligomeric byproducts, leading to a change in color and texture.

Q4: Can I regenerate my deactivated catalyst?

In many cases, yes. The appropriate regeneration method depends on the primary cause of deactivation.

-

For Fouling/Coking: A common method is controlled oxidation (calcination) in a stream of air or diluted oxygen to burn off the deposited organic material.[8] However, this must be done carefully to avoid excessive temperatures that could cause sintering.

-

For Reversible Poisoning: Some poisons can be removed by washing the catalyst with appropriate solvents or by a chemical treatment.

-

For Sintering: Sintering is generally irreversible.

It's crucial to diagnose the cause of deactivation before attempting regeneration.

Troubleshooting Guide: A Systematic Approach

When faced with catalyst deactivation, a systematic approach is key to identifying the root cause and implementing an effective solution.

dot

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Diagnostic Experiments and Protocols

To pinpoint the cause of deactivation, a combination of reaction analysis and catalyst characterization is necessary.

Protocol 1: Analysis of Reaction Mixture for Byproducts

Objective: To identify the presence of oligomers and side products that could be responsible for catalyst fouling.

Methodology:

-

Sample Collection: Carefully take a representative sample from the reaction mixture where catalyst deactivation is observed.

-

Catalyst Removal: Separate the catalyst from the liquid phase by filtration or centrifugation.

-

Analysis: Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Interpretation: Compare the chromatogram to that of a successful reaction. The presence of additional, higher molecular weight peaks is indicative of oligomer formation.[1] Mass spectrometry can help in identifying the structures of these byproducts.

Protocol 2: Characterization of the Deactivated Catalyst

Objective: To physically and chemically analyze the deactivated catalyst to identify the deactivation mechanism.

Methodology:

-

Catalyst Recovery: After the reaction, carefully recover the deactivated catalyst by filtration.

-

Washing: Wash the catalyst with a suitable solvent (e.g., toluene or THF) to remove any loosely adsorbed species.

-

Drying: Dry the catalyst under vacuum at a low temperature.

-

Characterization:

-

Scanning Electron Microscopy (SEM) / Energy Dispersive X-ray Spectroscopy (EDX): To observe changes in the catalyst morphology and to detect the presence of foreign elements (poisons) on the surface.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst suggests fouling or sintering.

-

X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of the active metal and to detect the presence of poisons on the catalyst surface.

-

Thermogravimetric Analysis (TGA) / Temperature-Programmed Oxidation (TPO): To quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

-

| Deactivation Mechanism | Key Observational and Analytical Indicators |

| Poisoning | - Presence of unexpected elements (e.g., S, Cl, P) in EDX or XPS spectra. - No significant change in catalyst morphology (SEM) or surface area (BET) in the early stages. |

| Fouling / Coking | - Significant decrease in BET surface area and pore volume. - Visible deposits on the catalyst surface in SEM images. - Weight loss at high temperatures in TGA, corresponding to the combustion of organic deposits. - Presence of oligomers and byproducts in the reaction mixture (HPLC, GC-MS).[1] |

| Sintering | - Increase in the size of metal nanoparticles observed by Transmission Electron Microscopy (TEM). - Decrease in metal dispersion as measured by chemisorption. - Decrease in BET surface area. |

| Mechanical Attrition | - Presence of fine catalyst particles in the reaction mixture. - Changes in the particle size distribution of the catalyst. |

Catalyst Regeneration Protocols

Caution: Always handle catalysts, especially pyrophoric ones like Raney® Nickel, with appropriate safety precautions in an inert atmosphere.

Protocol 3: Regeneration of Fouled Palladium on Carbon (Pd/C) Catalyst

Objective: To remove organic foulants from the surface of a Pd/C catalyst.

Methodology:

-

Solvent Washing:

-

Suspend the deactivated catalyst in a suitable solvent (e.g., toluene or methanol).

-

Stir for 1-2 hours at a slightly elevated temperature (40-50 °C).

-

Filter the catalyst and repeat the washing process 2-3 times.

-

-

Chemical Reduction (for mild deactivation):

-

After solvent washing, suspend the catalyst in methanol.

-

Add a reducing agent such as hydrazine hydrate or a formalin solution (25-35 wt%).[3] The amount of reducing agent should be 4-7 times the mass of the catalyst.[3]

-

Stir the suspension at room temperature for 1-2 hours.

-

Filter the catalyst, wash thoroughly with deionized water and then methanol, and dry under vacuum.

-

-

Oxidative Regeneration (for severe coking):

-

Place the solvent-washed and dried catalyst in a tube furnace.

-

Pass a stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst.

-

Slowly ramp the temperature to 250-350 °C and hold for 2-4 hours, or until the carbonaceous deposits are burned off (monitor the off-gas for CO₂).

-